molecular formula C13H13N3O B5681933 4-ethyl-N-2-pyrimidinylbenzamide

4-ethyl-N-2-pyrimidinylbenzamide

Cat. No.: B5681933
M. Wt: 227.26 g/mol
InChI Key: ACHVLDUIGCTUKM-UHFFFAOYSA-N
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Description

4-Ethyl-N-2-pyrimidinylbenzamide is a benzamide derivative characterized by an ethyl substituent at the para position of the benzene ring and a pyrimidinyl group at the amide nitrogen. Its structure distinguishes it from analogs through the combination of a pyrimidine heterocycle and ethyl group, which may influence solubility, stability, and binding interactions .

Properties

IUPAC Name

4-ethyl-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-2-10-4-6-11(7-5-10)12(17)16-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHVLDUIGCTUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-ethyl-N-2-pyrimidinylbenzamide with five analogs from the evidence, focusing on structural features, synthesis, and physicochemical properties.

Structural and Substituent Analysis
Compound Name Core Structure Key Substituents Heterocycle Type Reference
This compound Benzamide - Ethyl (para), - Pyrimidinyl (N-linked) Pyrimidine Target
2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide Benzamide + thiourea - Methyl (ortho), - Thiourea-linked 4-methylpyridine Pyridine
4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide Benzamide - Methyl (para), - Nitro (meta), - Pyridinylmethyl (N-linked) Pyridine
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide Benzamide + piperazine - Nitro (para), - Piperazine-ethyl, - Methoxyphenyl, - Pyridyl Pyridine + Piperazine
2-Hydroxy-4-methyl-N-(4-methylpyridin-2-yl)benzamide Benzamide - Hydroxy (ortho), - Methyl (para), - 4-Methylpyridin-2-yl (N-linked) Pyridine

Key Observations :

  • Pyrimidine vs.
  • Substituent Effects : The ethyl group in the target compound may increase lipophilicity relative to methyl or nitro substituents in analogs, influencing membrane permeability .
  • Complexity : Piperazine-containing analogs (e.g., ) exhibit extended pharmacophores but reduced synthetic accessibility compared to simpler benzamides.
Physicochemical Properties
Property This compound (Inferred) 4-Methyl-3-nitro-N-(2-pyridinylmethyl)benzamide Piperazine-containing Analog
Molecular Weight ~243.3 g/mol 287.3 g/mol 461.52 g/mol
Solubility Moderate (ethyl enhances lipophilicity) Low (nitro reduces solubility) Low (piperazine increases polarity)
Crystal System Not reported Not reported Monoclinic (P21/n)
Key IR Bands N-H (~3300 cm⁻¹), C=O (~1650 cm⁻¹) Thiourea C=S (~1250 cm⁻¹) Nitro N-O (~1520 cm⁻¹)

Notes:

  • Piperazine-containing analogs exhibit larger molecular weights and complex crystal packing, as seen in unit cell parameters (a = 11.480 Å, b = 15.512 Å) .

Research Implications and Limitations

  • Gaps in Data : Biological activity and detailed solubility/melting points for the target compound are absent in the evidence.
  • Structural Trends : Ethyl and pyrimidine substituents may offer a balance between lipophilicity and hydrogen-bonding capacity, warranting further study for drug design.
  • Synthetic Challenges : Complex analogs (e.g., ) require multi-step synthesis, whereas simpler benzamides (e.g., ) achieve higher yields.

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